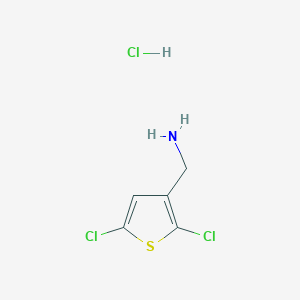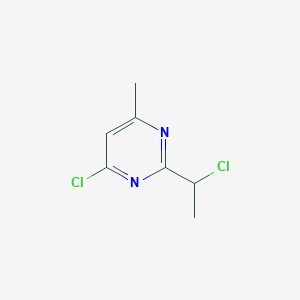
2-(1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-4-yl)ethan-1-ol
Overview
Description
2-(1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-4-yl)ethan-1-ol (2CMPE) is a synthetic small molecule that has been studied for its potential applications in the scientific research field. It is a chlorinated pyrimidine derivative that has been studied for its ability to modulate the function of proteins and other molecules in the body. This molecule has also been studied for its potential use in drug development.
Scientific Research Applications
Synthesis Routes and Chemical Properties
- A study by Shahinshavali et al. (2021) outlines an alternative route for synthesizing compounds structurally related to 2-(1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-4-yl)ethan-1-ol. This research provides insights into the chemical synthesis process, which is crucial for the development of various applications of these compounds in scientific research (Shahinshavali et al., 2021).
Crystal and Molecular Structures
- Georges et al. (1989) investigated the crystal structures of compounds similar to this compound. Understanding these structures is crucial for predicting the behavior and potential applications of these compounds in various fields, including materials science and pharmaceuticals (Georges et al., 1989).
Antibacterial Properties
- Merugu, Ramesh, and Sreenivasulu (2010) explored the synthesis of compounds with structures related to this compound and assessed their antibacterial activity. This highlights the potential use of these compounds in developing new antibacterial agents (Merugu, Ramesh, & Sreenivasulu, 2010).
Antimicrobial and Anticancer Applications
- Additional research by Merugu, Ramesh, and Sreenivasulu (2010) on similar compounds emphasizes their antimicrobial properties. Furthermore, a study by Parveen et al. (2017) suggests potential anticancer applications, as some derivatives exhibited significant anti-proliferative activities in vitro (Merugu, Ramesh, & Sreenivasulu, 2010); (Parveen et al., 2017).
properties
IUPAC Name |
2-[1-(6-chloro-2-methylpyrimidin-4-yl)piperidin-4-yl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18ClN3O/c1-9-14-11(13)8-12(15-9)16-5-2-10(3-6-16)4-7-17/h8,10,17H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGEIRTIWLNEYKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)Cl)N2CCC(CC2)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Ethyl 2-[(6-chloro-2-methylpyrimidin-4-yl)amino]acetate](/img/structure/B1490051.png)
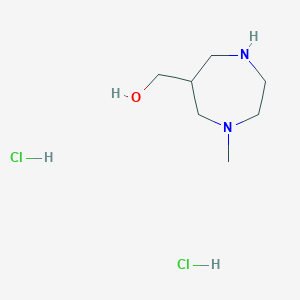
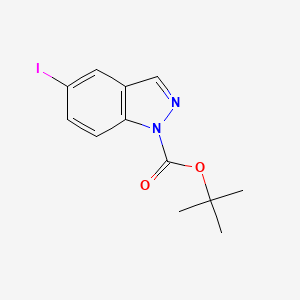
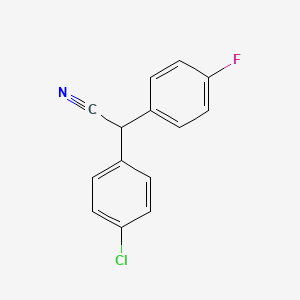
![5,6-Dihydrofuro[2,3-h]cinnolin-3-ol](/img/structure/B1490059.png)
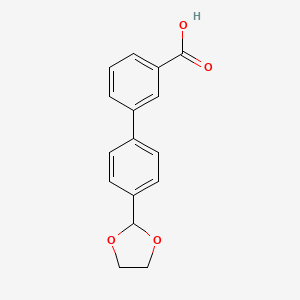
![8-Bromo-[1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B1490061.png)
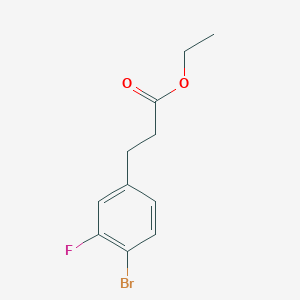
![Ethyl 5,7-dihydroxyisothiazolo[4,3-d]pyrimidine-3-carboxylate](/img/structure/B1490064.png)
![3-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-8-amine](/img/structure/B1490066.png)
